molecular formula C26H32O11 B1680252 (2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione CAS No. 22467-31-8

(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione

Cat. No.: B1680252
CAS No.: 22467-31-8
M. Wt: 520.5 g/mol
InChI Key: XOEFANNJIKAWGX-RRIJHKHGSA-N
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Description

Rubratoxin A is a mycotoxin produced by fungal species such as Penicillium purpurogenum and Penicillium rubrum. Structurally, it is a polyketide featuring a cyclononane ring fused with two maleic anhydride moieties, forming a 5/9/5 tricyclic core (Fig. 26 in ) . Its molecular formula is C₂₆H₃₂O₁₁, with a melting point of 185–186°C (decomposition) and an optical rotation of [α]D +68.3° (acetone) . Rubratoxin A is a potent inhibitor of protein phosphatase 2A (PP2A), disrupting cellular processes such as smooth muscle contraction by reducing myosin light chain phosphorylation and interfering with actin-myosin interactions . It also exhibits cytotoxic properties, making it a candidate for anticancer drug development .

Properties

CAS No.

22467-31-8

Molecular Formula

C26H32O11

Molecular Weight

520.5 g/mol

IUPAC Name

(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione

InChI

InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-23,27,29-31H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-,23?/m0/s1

InChI Key

XOEFANNJIKAWGX-RRIJHKHGSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O

Canonical SMILES

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O

Appearance

Solid powder

Color/Form

NEEDLES FROM ETHYL ACETATE
Crystalline

melting_point

210-214 °C (dec.)

physical_description

Solid;  [HSDB]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

STABLE AT ROOM TEMP /RUBRATOXINS/

solubility

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/
INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rubratoxin A; 

Origin of Product

United States

Chemical Reactions Analysis

Protein Phosphatase 2A (PP2A) Inhibition

Rubratoxin A functions as a specific inhibitor of PP2A, a ubiquitous serine/threonine phosphatase involved in regulating protein phosphorylation in eukaryotic cells . The dicarboxylic acid form of rubratoxin A is considered the active form, similar to cantharidin and tautomycin . Rubratoxin A's PP2A inhibitory activity is approximately 100-fold greater than that of rubratoxin B, leading to its use as a chemical probe in PP2A research .

Binding Simulation
To understand the mechanism by which rubratoxin A inhibits PP2A, binding simulations have been conducted . These simulations are based on the crystal structures of microcystin-LR and okadaic acid–PP2A complexes, as these inhibitors bind to the same catalytic site as rubratoxins . The binding model reveals three key characteristics :

  • Interactions around the α,β‐unsaturated δ‐lactone ring: This includes a covalent bond between Cys269 and C3, along with a hydrogen bond formed by Arg268 and the carbonyl oxygen on the ring. These interactions are also seen in the binding of cytostatin analogs to PP2A .

  • Hydrophobic interactions: These interactions occur between the isoprenyl group of rubratoxin A and hydrophobic amino acid residues like Ile62, Leu66, Met94, and Phe124 .

  • Hydrogen and ionic bond networks: These networks are located at the center of the molecule. Intramolecular hydrogen bonds are crucial for the inhibitory potency differences between rubratoxins A and B. Dicarboxylic acid in rubratoxin A could serve as a substitute for phosphate in cytostatin analogs .

Antitumor and Antimetastatic Effects

Rubratoxin A has demonstrated antitumor and antimetastatic effects in mouse models . In an experimental metastatic model using C57BL/6N mice, pre-administration of rubratoxin A suppressed the formation of lung metastatic foci . Rubratoxin A showed a 15% increase in inhibitory activity compared to cytostatin at the same dose .

Toxicity

Rubratoxins, including rubratoxin A, are mycotoxins with toxic effects . While the toxicity mechanism is not well-defined, rubratoxins have been reported to cause toxic effects, including rubratoxicosis in humans . Exposure to mycotoxins can result in various health issues, such as dermatitis, cold and flu symptoms, sore throat, headache, fatigue, diarrhea, and impaired immune function .

Scientific Research Applications

Tumor Metastasis Suppression

Research has demonstrated that Rubratoxin A significantly suppresses tumor metastasis and reduces primary tumor volume in animal models. In comparative studies with cytostatin, another PP2A inhibitor, Rubratoxin A showed superior efficacy in inhibiting metastasis in mice inoculated with B16-BL6 melanoma cells .

Table 1: Comparison of Antitumor Effects of Rubratoxin A and Cytostatin

CompoundDose (μM)Metastatic Foci Suppression (%)Primary Tumor Volume Reduction (%)
Rubratoxin A2015% higher than cytostatinSignificant reduction
Cytostatin20BaselineModerate reduction

Potential for Drug Development

Given its specificity and potency, Rubratoxin A is being investigated as a lead compound for developing new anticancer drugs targeting PP2A. Its unique mechanism of action may provide advantages over existing therapies that have encountered limitations due to toxicity and instability .

Toxicological Studies

Rubratoxin A is recognized for its hepatotoxicity, particularly affecting livestock when ingested. The understanding of its toxicological profile is crucial for evaluating its safety for potential therapeutic use. Historical studies indicated that exposure to Rubratoxin A can lead to liver lesions and other adverse effects .

Case Study: Rubratoxicosis in Humans

A documented case of rubratoxicosis involved human exposure leading to severe liver damage, underscoring the need for careful consideration when exploring its therapeutic applications .

Research Insights and Future Directions

Ongoing research is focused on elucidating the precise molecular mechanisms by which Rubratoxin A exerts its effects on PP2A and related pathways. Advanced molecular modeling techniques are being employed to predict binding interactions and optimize analogs with improved pharmacological profiles .

Table 2: Key Research Findings on Rubratoxin A

Study ReferenceFindingsYear
Inhibition of PP2A; antitumor effects in mice2010
Binding affinity characterization2009
Toxicological assessment in livestock1970

Comparison with Similar Compounds

Tables

Table 2. Toxicological Parameters

Compound LD₅₀ (Route) Regulatory Status
Rubratoxin A Not established Research use only
Rubratoxin B 6.8 mg/kg (s.c.) Restricted in agriculture
Aflatoxin B1 0.5 mg/kg (oral) Banned in food products

Biological Activity

Rubratoxin A is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum. It has garnered attention due to its potent biological activities, particularly its role as a specific inhibitor of protein phosphatase 2A (PP2A), which is crucial in various cellular processes including cell growth and tumor suppression. This article explores the biological activity of Rubratoxin A, focusing on its mechanism of action, therapeutic potential, and toxicological effects.

Rubratoxin A selectively inhibits PP2A, a serine/threonine phosphatase involved in the regulation of numerous signaling pathways. The inhibition occurs with a half-maximal inhibitory concentration (Ki) of 28.7 nM, demonstrating its potency compared to other phosphatase inhibitors like okadaic acid . The inhibition leads to an accumulation of phosphorylated proteins, which is pivotal for its antitumor effects.

Inhibition Profile

  • Target Enzyme : Protein Phosphatase 2A
  • Ki Value : 28.7 nM
  • Other Inhibitors for Comparison :
    • Okadaic Acid : Higher Ki value indicating lower specificity.
    • Rubratoxin B : Weaker inhibitor with Ki = 3.1 μM.

Antitumor Activity

Research indicates that Rubratoxin A exhibits significant antitumor and antimetastatic properties. In animal studies, pre-administration of Rubratoxin A before inoculation with tumor cells resulted in a marked reduction in metastatic foci in the lungs. Specifically, it showed a 15% increase in inhibitory activity over cytostatin, another PP2A inhibitor .

Case Study: Mouse Models

  • Model Used : C57BL/6N mice inoculated with B16-BL6 melanoma cells.
  • Treatment : Rubratoxin A administered three days prior to inoculation.
  • Results : Significant suppression of lung metastasis and reduced primary tumor volume.

Toxicological Effects

Despite its therapeutic potential, Rubratoxin A is also associated with toxicity. It has been reported to induce apoptosis in various cell lines and has hepatotoxic effects . The compound can lead to severe health issues when humans are exposed, including symptoms consistent with mycotoxicosis.

Toxicity Profile

  • Effects on Cells : Induces apoptosis, especially in p53-null cells.
  • Symptoms in Humans : Dermatitis, respiratory issues, headache, and impaired immune function.

Comparative Biological Activity Table

Biological ActivityRubratoxin ARubratoxin BCytostatin
Ki (nM)28.73.1 μMVariable
Antitumor EffectYesLimitedYes
Apoptosis InductionYesYesUnknown
Specificity to PP2AHighModerateHigh

Research Findings

Recent studies have highlighted the precise binding model of Rubratoxin A to PP2A and its subsequent effects on cellular signaling pathways. For instance, treatment with Rubratoxin A resulted in increased phosphorylation of JNK and p38 MAP kinases, indicating its influence on stress response pathways . Furthermore, the compound's effects were monitored using immunoblotting techniques to assess protein phosphorylation states across different cancer cell lines.

Q & A

Q. What bioinformatics tools are suitable for identifying Rubratoxin A’s molecular targets in omics datasets?

  • Methodological Answer : Use pathway enrichment analysis (e.g., DAVID, KEGG) for transcriptomics data. Molecular docking simulations (AutoDock Vina) can predict interactions with hepatic enzymes. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione
Reactant of Route 2
(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione

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